molecular formula C17H26N2O2 B8464283 Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 78273-74-2

Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-

Cat. No. B8464283
CAS RN: 78273-74-2
M. Wt: 290.4 g/mol
InChI Key: FAXLXLJWHQJMPK-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78273-74-2

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide

InChI

InChI=1S/C17H26N2O2/c1-15(20)18-9-6-12-21-17-8-5-7-16(13-17)14-19-10-3-2-4-11-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H,18,20)

InChI Key

FAXLXLJWHQJMPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

191 mg of 3-(1-piperidinylmethyl)phenol was dissolved in 10 ml of ethanol, and 116 mg of potassium hydroxide was added. The mixture was heated under reflux, and a solution of 360 mg of 3-acetamino-1-bromopropane in 3 ml of ethanol. The reaction mixture was heated under reflux for 8 hours, and the solvent was distilled off under reduced pressure. Water was added, and the mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by TLC (developing solvent: chloroform/methanol=9/l) to afford 205 mg of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide as an oil. The resulting product coincided with the product obtained in Example 2.
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

One gram of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine was dissolved in 1 ml of pyridine, and 0.5 ml of acetic anhydride was added. The mixture was allowed to stand at room temperature for 4 hours. The solvent was distilled off under reduced pressure, and small amounts of water and potassium carbonate were added. The mixture was extracted with chloroform, washed with water, and dried. Then, the solvent was distilled off. The residue was purified by TLC (developing solvent: chloroform/methanol=9/l) to afford 753 mg of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl] acetamide as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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